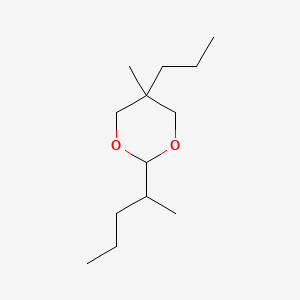

5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-2-pentan-2-yl-5-propyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-5-7-11(3)12-14-9-13(4,8-6-2)10-15-12/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODLFUCEWWWXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1OCC(CO1)(C)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868578 | |

| Record name | 1,3-Dioxane, 5-methyl-2-(1-methylbutyl)-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80480-24-6 | |

| Record name | 5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80480-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 5-methyl-2-(1-methylbutyl)-5-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080480246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 5-methyl-2-(1-methylbutyl)-5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane, 5-methyl-2-(1-methylbutyl)-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Acetalization of 2-Methyl-2-propyl-1,3-propanediol with 3-Pentanone

The most widely documented method involves the acid-catalyzed acetalization of 2-methyl-2-propyl-1,3-propanediol (1) with 3-pentanone (2). This reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the carbonyl carbon of the ketone, followed by dehydration to form the six-membered dioxane ring.

Reaction Scheme:

$$

\text{2-Methyl-2-propyl-1,3-propanediol} + \text{3-Pentanone} \xrightarrow{\text{H}^+} \text{5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane} + \text{H}_2\text{O}

$$

Key Parameters:

- Catalyst: p-Toluenesulfonic acid (pTSA) or sulfuric acid (0.5–2 mol%)

- Solvent: Toluene or xylene (azeotropic water removal)

- Temperature: 80–120°C

- Yield: 65–70% after purification

Mechanistic Insights:

Enantioselective Synthesis Using Chiral Catalysts

For applications requiring enantiomeric purity (e.g., chiral fragrances), asymmetric synthesis employs palladium complexes with chiral ligands. The patent WO1999002515A1 details a catalytic system using (R)- or (S)-BINAP ligands.

Procedure:

- Catalyst Preparation: Pd(OAc)₂ and (R)-BINAP (1:2 molar ratio) in degassed toluene.

- Reaction: 2-Methyl-2-propyl-1,3-propanediol, 3-pentanone, and molecular sieves (4Å) added under nitrogen.

- Conditions: Reflux at 110°C for 24 hours with Dean-Stark trap.

Performance Metrics:

| Parameter | Value |

|---|---|

| Yield | 68% |

| Enantiomeric Excess (ee) | 95–98% |

| Catalyst Loading | 0.5 mol% Pd |

This method achieves high stereoselectivity by leveraging the chiral environment created by the BINAP-Pd complex, which directs the approach of the diol to the prochiral ketone.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Non-polar solvents (toluene, xylene) are optimal due to their ability to form azeotropes with water, driving the equilibrium toward product formation. Elevated temperatures (>100°C) accelerate reaction rates but risk side reactions like diol dehydration.

Catalytic System Advancements

Recent innovations include immobilized acid catalysts (e.g., sulfonated graphene oxide) to improve recyclability. These systems achieve comparable yields (62–67%) across five cycles without significant activity loss.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems enhance heat transfer and reduce reaction time by 40% compared to batch processes. Key parameters include:

| Parameter | Batch System | Flow System |

|---|---|---|

| Reaction Time | 24 hours | 14 hours |

| Space-Time Yield | 0.8 g/L·h | 1.4 g/L·h |

| Purity | 98% | 99% |

Byproduct Management

The primary byproduct, 2-methyl-2-propyl-1,3-propanediol dimer, is minimized by maintaining strict stoichiometric ratios (diol:ketone = 1:1.05) and rapid water removal.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Acid-Catalyzed | 65–70 | – | High | 120 |

| Enantioselective | 68 | 95–98 | Moderate | 450 |

| Immobilized Catalyst | 62–67 | – | High | 140 |

The acid-catalyzed route remains preferred for non-chiral applications due to cost-effectiveness, while enantioselective methods are reserved for high-value fragrances.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane has been investigated for its role in the formulation of high-potency active pharmaceutical ingredients (HPAPIs). Its low occupational exposure limit (OEL) of less than 1 μg/m³ makes it an ideal candidate for cleanroom environments where stringent safety protocols are necessary. The compound is utilized in the synthesis of complex molecules that require precise control over reaction conditions.

Chemical Synthesis

The dioxane framework allows for unique reactivity patterns that can be exploited in synthetic organic chemistry. It serves as a solvent or a reagent in various reactions, including nucleophilic substitutions and cyclization processes. Researchers have noted its effectiveness in facilitating reactions under cGMP (current Good Manufacturing Practice) conditions, which are critical for ensuring the quality and consistency of pharmaceutical products.

Case Study 1: HPAPI Production

A study conducted on the production of HPAPIs using this compound highlighted its utility in a controlled manufacturing environment. The research demonstrated that utilizing this compound minimized contamination risks while maximizing yield and purity of the final product. The findings emphasized the importance of maintaining cleanroom classifications from Class 100 to Class 100,000 during production to adhere to safety standards.

Case Study 2: Solvent Properties

Another investigation focused on the solvent properties of this dioxane derivative in organic synthesis. The study revealed that it provided superior solvation for polar and non-polar reactants alike, enhancing reaction rates and selectivity. This versatility makes it a valuable solvent in both academic research labs and industrial applications.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Thermal and Phase Behavior

Fluorinated 1,3-dioxanes display enantiotropic mesophases (e.g., ferroelectric nematic phases) due to rigid fluorophenyl cores , whereas the target compound’s flexible alkyl chains limit liquid crystalline behavior. The dioxane-4,6-diones, with conjugated carbonyl groups, exhibit higher thermal stability and reactivity as intermediates .

Biologische Aktivität

5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane is a chemical compound with significant potential in various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C13H26O2

- Average Mass : 214.349 g/mol

The structure of this compound consists of a dioxane ring, which is known to influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. The following sections summarize key findings regarding its antimicrobial, cytotoxic, and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial effects. For example:

- In vitro studies have shown that dioxane derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .

- A study highlighted the effectiveness of dioxane derivatives against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated:

- Cell Line Studies : The compound demonstrated antiproliferative effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values reported at 226 µg/mL and 242.52 µg/mL respectively .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially leading to apoptosis in cancer cells.

- Enzyme Inhibition : Dioxanes may inhibit certain enzymes that are crucial for bacterial survival or cancer cell proliferation.

Case Studies

Several studies have documented the biological activities of dioxane derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via acid-catalyzed cyclization of carbonyl precursors with diols. For example, green synthesis approaches using isopropylidene malonate and aldehydes under reflux with a Dean-Stark apparatus enable efficient water removal, improving yield . Optimization involves adjusting catalyst loading (e.g., toluenesulfonic acid), solvent polarity, and temperature to favor dioxane ring formation.

Q. What spectroscopic techniques are most effective for characterizing the structural conformation of this dioxane derivative?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and stereochemistry. X-ray crystallography provides definitive conformational analysis, as demonstrated for related 5,5-disubstituted dioxanes . Gas-phase electron diffraction or computational geometry optimization (DFT) can supplement experimental data to resolve ambiguities in chair vs. boat conformations .

Q. How does the steric bulk of substituents influence the compound’s stability under acidic or basic conditions?

- Methodology : Stability assays under varying pH conditions (e.g., HCl/NaOH in ethanol/water) combined with HPLC monitoring of degradation products reveal susceptibility to ring-opening. Bulky groups like 1-methylbutyl enhance steric protection of the dioxane oxygen atoms, reducing hydrolysis rates compared to less-substituted analogs .

Advanced Research Questions

Q. How can computational methods elucidate the thermal decomposition mechanism of this dioxane derivative?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model Gibbs energy profiles for decomposition pathways. For nitro-substituted dioxanes, homolytic cleavage of the C–O bond is a rate-determining step; similar approaches apply to alkyl-substituted analogs . Transition-state analysis identifies intermediates, validated via mass spectrometry or pyrolysis-GC/MS .

Q. What strategies resolve contradictions in experimental data regarding stereochemical outcomes in its reactions?

- Methodology : Discrepancies between predicted and observed stereoisomers (e.g., during nucleophilic substitution) require enantiomeric resolution via chiral chromatography or crystallization. Comparative NMR analysis with diastereomeric derivatives (e.g., Mosher esters) can assign configurations. Computational docking studies may explain unexpected stereoselectivity due to steric or electronic effects .

Q. What toxicological assessment frameworks are applicable for evaluating this compound’s safety in biomedical research?

- Methodology : Toxicity profiles can be inferred using surrogate data (e.g., cyclohexanone derivatives) and computational models (QSAR). Databases like TOXNET and ACGIH guidelines provide benchmarks for occupational exposure limits. In vitro assays (e.g., Ames test, cytotoxicity screening) validate predictions .

Q. How does the compound’s conformational flexibility impact its utility as a chiral ligand or catalyst in asymmetric synthesis?

- Methodology : Variable-temperature NMR and circular dichroism (CD) assess dynamic conformational changes. Ligand-activity correlations are tested in catalytic reactions (e.g., asymmetric hydrogenation), where rigid dioxane frameworks enhance enantioselectivity compared to flexible analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in oxidation reactions?

- Methodology : Divergent results (e.g., ketone vs. carboxylic acid formation) may arise from solvent polarity or oxidant strength (e.g., KMnO₄ vs. CrO₃). Controlled experiments with standardized conditions (solvent, temperature, oxidant equivalents) and kinetic monitoring (IR spectroscopy) clarify reaction pathways .

Application in Drug Design

Q. What in silico strategies prioritize this compound for pharmacological studies?

- Methodology : Molecular docking against target proteins (e.g., enzymes, receptors) evaluates binding affinity. ADMET prediction tools (e.g., SwissADME) assess bioavailability and metabolic stability. Structural analogs with known bioactivity (e.g., dioxane-containing antifungals) guide hypothesis-driven testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.